
CY5-SE/Dipea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CY5-SE/Dipea, also known as Cyanine5.5 NHS ester with N,N-diisopropylethylamine, is a cyanine dye. Cyanine dyes are characterized by their long wavelengths, adjustable absorption and emission properties, high extinction coefficients, good water solubility, and relatively simple synthesis. These dyes are commonly used for labeling proteins, antibodies, and small molecular compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
CY5-SE/Dipea is synthesized by linking two nitrogen atoms with an odd number of methyl units. The synthesis involves the preparation of a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). The dye is then mixed with the target protein or antibody solution at a pH of 8.5±0.5. The reaction is carried out at room temperature for 60 minutes with gentle shaking .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The dye is produced in bulk quantities and stored under light-protected conditions to maintain its stability and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions
CY5-SE/Dipea primarily undergoes substitution reactions, where it labels amino groups in peptides, proteins, and oligonucleotides. It can also act as a sulfur activator, promoting the reaction of 2-nitrochalcones with elemental sulfur .
Common Reagents and Conditions
Reagents: Anhydrous DMSO, sodium bicarbonate (for pH adjustment), phosphate-buffered saline (PBS)
Conditions: Room temperature, light-protected environment, gentle shaking
Major Products
The major products formed from these reactions are labeled proteins, antibodies, and small molecular compounds. These labeled products are used for various scientific research applications .
Wissenschaftliche Forschungsanwendungen
CY5-SE/Dipea is widely used in scientific research due to its excellent labeling properties. Some of its applications include:
Chemistry: Used as a fluorescent dye for labeling small molecules and studying their interactions.
Biology: Utilized for labeling proteins and antibodies to study cellular processes and protein-protein interactions.
Medicine: Employed in biomedical imaging, particularly for tumor imaging and tracking drug metabolism.
Industry: Used in the development of diagnostic assays and imaging agents .
Wirkmechanismus
The mechanism of action of CY5-SE/Dipea involves the formation of a covalent bond between the dye and the amino groups of the target molecules. This labeling process enhances the fluorescence properties of the target molecules, allowing for their detection and analysis. The dye’s long wavelength and high extinction coefficient make it particularly suitable for imaging applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyanine5 NHS ester
- Cyanine7 NHS ester
- Fluorescein isothiocyanate (FITC)
- Rhodamine B isothiocyanate
Uniqueness
CY5-SE/Dipea stands out due to its long wavelength, adjustable absorption and emission properties, and high extinction coefficient. These characteristics make it highly effective for labeling and imaging applications, particularly in biomedical research .
Eigenschaften
Molekularformel |
C45H62N4O10S2 |
|---|---|
Molekulargewicht |
883.1 g/mol |
IUPAC-Name |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |
InChI-Schlüssel |
AWAMARUTRNBVTA-UHFFFAOYSA-N |
Isomerische SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


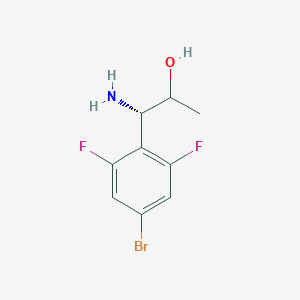

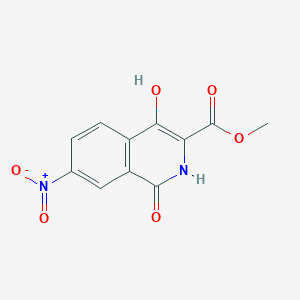
![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
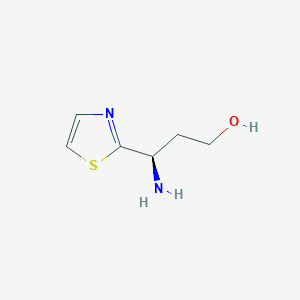
![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
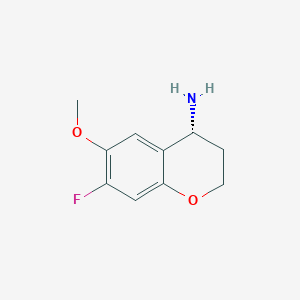
![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)

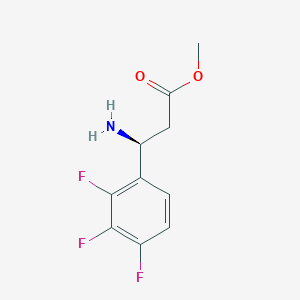

![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
